N-(4-ethoxyphenyl)-N'-tosylbenzimidamide
Description
N-(4-Ethoxyphenyl)-N'-tosylbenzimidamide is a benzimidamide derivative characterized by a central benzimidamide core substituted with a 4-ethoxyphenyl group at the N-position and a tosyl (p-toluenesulfonyl) group at the N'-position. Its molecular formula is CₙHₓN₂O₃S (exact formula depends on substituent positions), with a molecular weight of approximately ~400 g/mol (calculated based on analogs) . The compound’s synthesis typically involves coupling reactions between benzimidamide precursors and sulfonyl chlorides, as seen in analogous protocols for N-tosylbenzimidamide derivatives .
The 4-ethoxyphenyl group confers moderate lipophilicity, while the tosyl group enhances stability and influences intermolecular interactions. Such structural features make it relevant in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and sulfonamide-binding domains .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-27-20-13-11-19(12-14-20)23-22(18-7-5-4-6-8-18)24-28(25,26)21-15-9-17(2)10-16-21/h4-16H,3H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWCHWMJANFDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-tosylbenzimidamide typically involves the reaction of 4-ethoxyaniline with tosyl chloride to form the tosylated intermediate. This intermediate is then reacted with benzimidamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-(4-ethoxyphenyl)-N’-tosylbenzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N’-tosylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(4-ethoxyphenyl)-N’-tosylbenzimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N’-tosylbenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with N-(4-ethoxyphenyl)-N'-tosylbenzimidamide, differing primarily in substituent groups:
Physicochemical and Reactivity Comparisons
- Lipophilicity : The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to fluorophenyl (logP ~2.8 vs. ~2.3) . This property enhances membrane permeability but reduces aqueous solubility.
- Thermal Stability: Tosyl-substituted analogs (e.g., 4b) exhibit higher melting points (~240–250°C) due to strong hydrogen bonding and π-stacking, whereas non-sulfonylated derivatives (e.g., N'-(4-ethoxyphenyl)benzamidine) lack such stability .
- Synthetic Complexity : The target compound requires multi-step synthesis (imidamide formation followed by sulfonylation), whereas simpler benzamidines are synthesized via one-pot condensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
